

# Cross-study comparison of BNC210 Phase 2 and Phase 3 data

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## Compound of Interest

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An objective comparison of BNC210 clinical trial data reveals a promising outlook for Post-Traumatic Stress Disorder (PTSD) and a concluded program for Social Anxiety Disorder (SAD). Phase 2b results in PTSD were positive, prompting progression towards a Phase 3 trial. Conversely, the Phase 3 trial for SAD did not meet its endpoints, leading to the discontinuation of its development for this indication.

BNC210 is an investigational, first-in-class, negative allosteric modulator of the  $\alpha 7$  nicotinic acetylcholine receptor ( $\alpha 7$  nAChR)[1][2][3]. It has been evaluated in several studies for its anxiolytic effects, with a key aim of providing rapid-acting anxiety relief without the sedative or addictive properties of existing treatments[4][5][6].

## Social Anxiety Disorder (SAD): Phase 2 vs. Phase 3

The clinical development of BNC210 for the acute treatment of SAD involved the Phase 2 PREVAIL study and the subsequent Phase 3 AFFIRM-1 trial. Both trials utilized a simulated public speaking challenge to induce anxiety and measure the drug's efficacy.

Experimental Protocol: Public Speaking Challenge (PREVAIL & AFFIRM-1)

The core methodology for the SAD trials was a controlled public speaking challenge designed to provoke social anxiety.

- Participants: Adult patients with a confirmed diagnosis of Social Anxiety Disorder, typically with a high score (e.g.,  $\geq 70$ ) on the Liebowitz Social Anxiety Scale[7][8].

- Design: The trials were randomized, double-blind, and placebo-controlled[9][10]. Participants were assigned to receive a single oral dose of BNC210 or a placebo.
- Procedure: Following a rest period after dosing (approximately 1 hour), participants were introduced to the speaking task. They were given a short period (e.g., 2 minutes) to prepare a speech (Anticipation Phase) and then delivered the speech (e.g., 5 minutes) in front of an audience (Performance Phase)[6][8].
- Primary Endpoint: The primary measure of efficacy was the change from baseline in the Subjective Units of Distress Scale (SUDS), a self-reported 100-point scale of anxiety and distress, averaged over the performance phase of the challenge[10][11].
- Secondary Endpoints: These often included SUDS scores during the anticipation phase, clinician-rated scales like the Clinical Global Impression – Severity (CGI-S), and patient-reported outcomes such as the State-Trait Anxiety Inventory (STAI-State)[12].

Table 1: Comparison of Phase 2 (PREVAIL) and Phase 3 (AFFIRM-1) SAD Trials

| Parameter               | Phase 2 (PREVAIL Study)   | Phase 3 (AFFIRM-1 Study)  |
|-------------------------|---|---|
| Status                  | Completed   | Completed   |
| Primary Endpoint Met    | No (Initial Topline)[8][11]. Yes (Post-hoc analysis)[7][9].   | No[10][13].   |
| Patient Population      | 151 adults with SAD[9].   | 332 adults with SAD[6].   |
| Dosage(s)               | Single dose of 225 mg or 675 mg BNC210, vs. Placebo[8].   | Single dose of 225 mg BNC210, vs. Placebo[6][10].   |
| Primary Endpoint Result | Did not meet primary endpoint in initial analysis. A post-hoc analysis combining doses and challenge phases (anticipation & performance) showed a statistically significant reduction in SUDS score vs. placebo (p=0.044)[9]. | Did not meet its primary endpoint of change in SUDS scores during the performance phase of the public speaking challenge[10][12][13]. |
| Secondary Endpoints     | Showed trends toward improvement[8].  | Did not demonstrate statistically significant differences[10][13].  |
| Safety & Tolerability   | Favorable safety and tolerability profile[7][8].  | Favorable safety and tolerability, consistent with previous studies[10][13].  |
| Outcome                 | Supported further testing of the 225 mg dose in a Phase 3 trial[6][9].  | Discontinuation of BNC210 development for SAD[10][13].  |

## Post-Traumatic Stress Disorder (PTSD): Phase 2b Data

The development program for BNC210 in PTSD has shown more positive results. The Phase 2b ATTUNE study successfully met its primary endpoint, positioning the candidate for Phase 3 evaluation.

## Experimental Protocol: ATTUNE Study (Phase 2b)

- Participants: 212 adult patients (18-75 years old) with a current PTSD diagnosis and a Clinician-Administered PTSD Scale for DSM-5 (CAPS-5) total symptom severity score of  $\geq 30$ [14][15].
- Design: A randomized, double-blind, placebo-controlled trial conducted over 12 weeks[15][16].
- Procedure: Patients were randomized 1:1 to receive either BNC210 as a monotherapy or a placebo, administered twice daily[16][17].
- Primary Endpoint: The primary outcome was the change in the total symptom severity score of the CAPS-5 from baseline to Week 12[15][16][17].
- Secondary Endpoints: Key secondary measures included changes in depressive symptoms (measured by the Montgomery-Åsberg Depression Rating Scale, MADRS) and sleep quality (measured by the Insomnia Severity Index, ISI)[16][18].

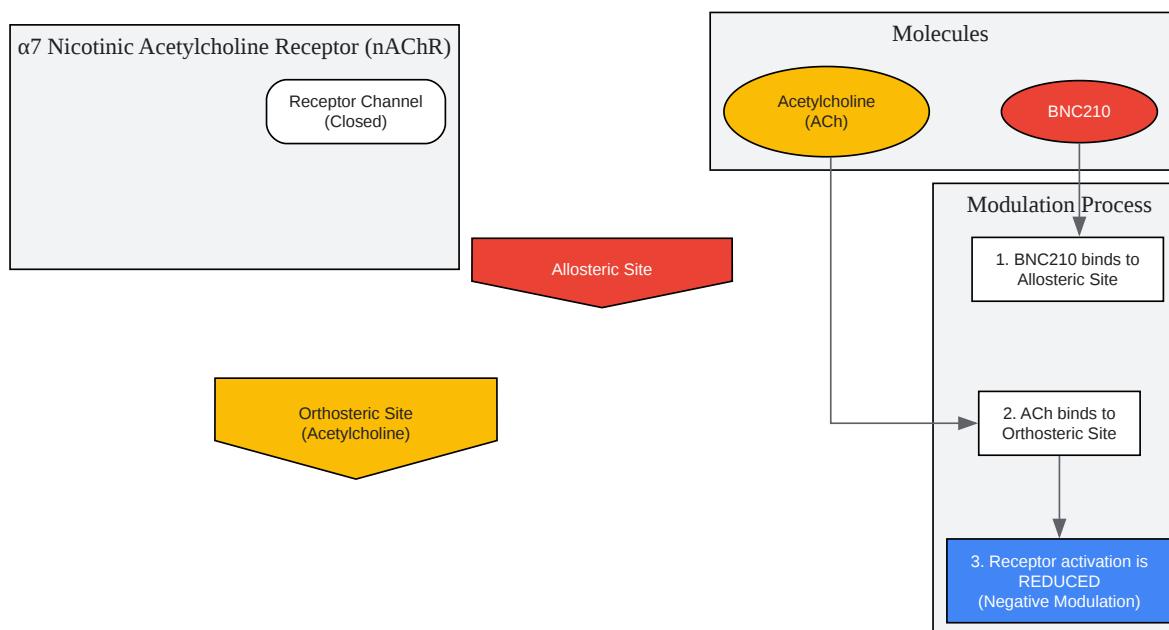
Table 2: Results of Phase 2b (ATTUNE) PTSD Trial

| Parameter                      | Phase 2b (ATTUNE Study)  |
|--------------------------------|--|
| Status                         | Completed  |
| Primary Endpoint Met           | Yes[16][18].   |
| Patient Population             | 212 adults with PTSD (182 in modified intent-to-treat population)[15][16].   |
| Dosage                         | 900 mg BNC210 twice daily, vs. Placebo[15][17].  |
| Treatment Duration             | 12 Weeks[15][16].  |
| Primary Endpoint Result        | Statistically significant reduction in CAPS-5 total symptom severity score at Week 12 compared to placebo ( $p=0.048$ ), with an effect size (Cohen's d) of 0.40. Improvement was seen as early as Week 4[15][16][17][19].   |
| Key Secondary Endpoint Results | Statistically significant improvements observed at Week 12 in: Depressive symptoms (MADRS) and Sleep (ISI)[16][17][18].  |
| Safety & Tolerability          | Generally well-tolerated. 66.7% of patients on BNC210 and 53.8% on placebo reported at least one treatment-emergent adverse event (AE), mostly mild or moderate. The most common AEs (>5%) were headache, nausea, fatigue, and hepatic enzyme increases. No serious AEs were reported with BNC210[14][15][18][20]. |
| Outcome                        | Positive results support progression to a late-stage/Phase 3 registrational program for PTSD[19][20][21].  |

## Visualizations: Mechanism and Workflows

Mechanism of Action

BNC210 acts as a negative allosteric modulator (NAM) at the  $\alpha 7$  nicotinic acetylcholine receptor. Unlike a direct antagonist that blocks the receptor's active site, a NAM binds to a different site (an allosteric site). This binding changes the receptor's shape, reducing the probability of it opening when the natural ligand, acetylcholine, binds. This modulation of cholinergic activity is believed to produce anxiolytic effects[1][22][23].

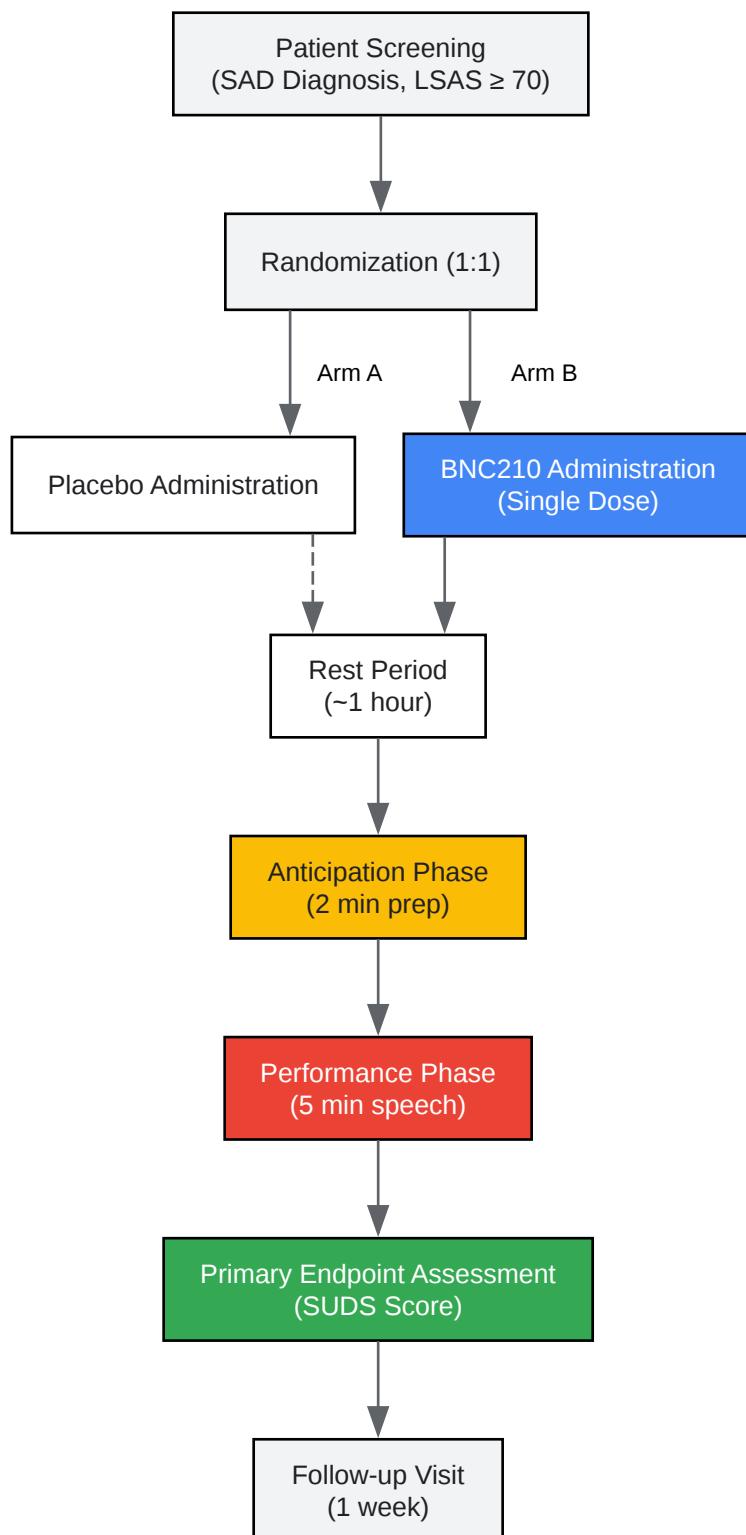


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Caption: Mechanism of BNC210 as a negative allosteric modulator of the  $\alpha 7$  nAChR.

Experimental Workflow: Public Speaking Challenge

The workflow for the SAD trials followed a structured sequence to ensure standardized anxiety induction and measurement.

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